molecular formula C22H25N5O B8404787 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-

1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-

Cat. No.: B8404787
M. Wt: 375.5 g/mol
InChI Key: XPCQXAQALLRVJQ-UHFFFAOYSA-N
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Description

1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- typically involves multi-step organic reactions. The starting materials may include cyclohexene, piperidine, and imidazole derivatives. Common synthetic routes may involve:

    Cyclization reactions: to form the imidazole ring.

    Substitution reactions: to introduce the cyano and carboxamide groups.

    Catalytic hydrogenation: to modify the cyclohexene ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may:

    Bind to active sites: of enzymes, inhibiting their activity.

    Interact with receptors: , modulating signal transduction pathways.

    Affect cellular processes: such as apoptosis or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]-: shares structural similarities with other imidazole derivatives, such as:

Uniqueness

The uniqueness of 1H-Imidazole-2-carboxamide, 4-cyano-N-[2-(1-cyclohexen-1-yl)-4-(4-piperidinyl)phenyl]- lies in its specific functional groups and their arrangement, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H25N5O

Molecular Weight

375.5 g/mol

IUPAC Name

5-cyano-N-[2-(cyclohexen-1-yl)-4-piperidin-4-ylphenyl]-1H-imidazole-2-carboxamide

InChI

InChI=1S/C22H25N5O/c23-13-18-14-25-21(26-18)22(28)27-20-7-6-17(15-8-10-24-11-9-15)12-19(20)16-4-2-1-3-5-16/h4,6-7,12,14-15,24H,1-3,5,8-11H2,(H,25,26)(H,27,28)

InChI Key

XPCQXAQALLRVJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(C=CC(=C2)C3CCNCC3)NC(=O)C4=NC=C(N4)C#N

Origin of Product

United States

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